Promacyl
Overview
Description
Promacyl is a synthetic compound classified as a carbamate insecticide and acaricide. It is primarily used to control a range of insect pests, including ticks and mites. The chemical formula for this compound is C₁₆H₂₃NO₃, and it is known for its acetylcholinesterase inhibitory activity, which disrupts the nervous system of pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: Promacyl is synthesized through a multi-step process involving the reaction of 3-methyl-5-(propan-2-yl)phenol with butanoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Promacyl undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the breakdown of the carbamate ester bond.
Oxidation: It can undergo oxidation reactions, particularly at the isopropyl group, forming various oxidized derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Hydrolysis: 3-methyl-5-(propan-2-yl)phenol and butanoic acid.
Oxidation: Various oxidized derivatives of the isopropyl group.
Substitution: Derivatives where the carbamate group is replaced by other functional groups.
Scientific Research Applications
Promacyl has several applications in scientific research, including:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.
Medicine: Research into potential therapeutic applications of carbamate derivatives for treating neurological disorders.
Mechanism of Action
Promacyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nervous system, paralysis, and eventual death of the pest. The inhibition is reversible, and the compound forms an unstable complex with the enzyme through carbamoylation of the active site .
Comparison with Similar Compounds
Promacyl is unique among carbamate insecticides due to its specific structure and mode of action. Similar compounds include:
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate insecticide used for controlling a broader range of pests.
Methomyl: Known for its rapid action and high toxicity to insects.
This compound stands out due to its relatively lower mammalian toxicity and specific activity against mites and ticks, making it a valuable tool in pest control .
Properties
IUPAC Name |
(3-methyl-5-propan-2-ylphenyl) N-(2-oxopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-5-6-14(18)10-17-16(19)20-15-8-12(4)7-13(9-15)11(2)3/h7-9,11H,5-6,10H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLUNQHANDPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CNC(=O)OC1=CC(=CC(=C1)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34264-24-9 | |
Record name | Promacyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034264249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROMACYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL7FSR8UNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.